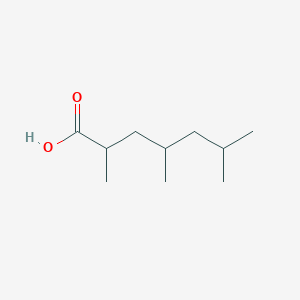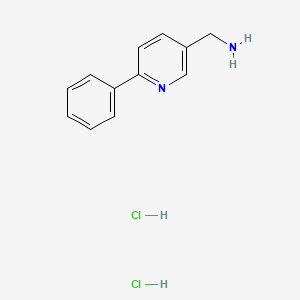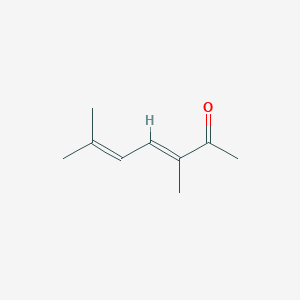
(3E)-3,6-dimethylhepta-3,5-dien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3,6-dimethylhepta-3,5-dien-2-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3,6-dimethylhepta-3,5-dien-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isoprene under basic conditions, followed by dehydration to form the conjugated diene system. The reaction typically requires a strong base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the elimination of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction rate and selectivity. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
化学反应分析
Types of Reactions
(3E)-3,6-dimethylhepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diene system allows for electrophilic addition reactions, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or epoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
(3E)-3,6-dimethylhepta-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (3E)-3,6-dimethylhepta-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes or receptors. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
(3E,7E)-homofarnesol: Similar in structure but with an extended carbon chain.
(3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one: Contains an indole moiety, differing in its aromaticity and potential biological activity.
(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one: Features a dihydrofuran ring, offering different reactivity and applications.
属性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
(3E)-3,6-dimethylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-7(2)5-6-8(3)9(4)10/h5-6H,1-4H3/b8-6+ |
InChI 键 |
OHFBPBOGOGRXRN-SOFGYWHQSA-N |
手性 SMILES |
CC(=C/C=C(\C)/C(=O)C)C |
规范 SMILES |
CC(=CC=C(C)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene](/img/structure/B13454807.png)
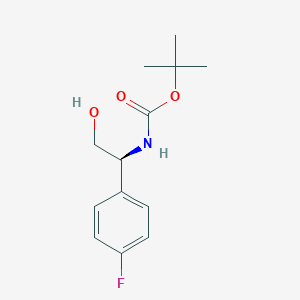
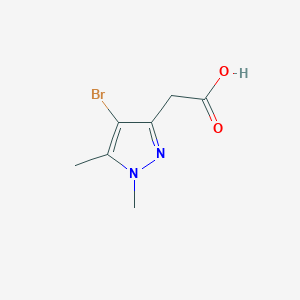
![[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
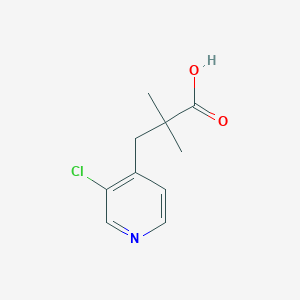
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13454856.png)
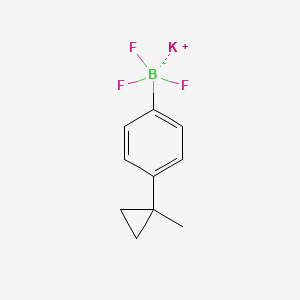
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
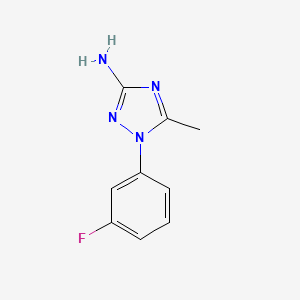
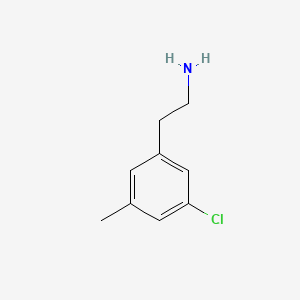
![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
